3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole
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Overview
Description
3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a sulfonyl group attached to a piperazine ring, which is further connected to an indole moiety. The presence of the nitrophenyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE typically involves multiple steps. One common synthetic route starts with the preparation of the sulfonyl chloride derivative from 2-nitrophenylsulfonyl chloride and piperazine. This intermediate is then reacted with an indole derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as toluene or methanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The indole moiety can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antiviral and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it valuable in biochemical research.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The indole moiety can bind to receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with sulfonyl and nitrophenyl groups. For example:
(4-Nitrophenyl)sulfonyltryptophan: This compound has a similar sulfonyl and nitrophenyl structure but is attached to a tryptophan moiety instead of an indole.
Indole-3-acetic acid: While structurally different, it shares the indole core and is widely studied for its biological activities.
The uniqueness of 3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C19H20N4O4S/c24-23(25)18-7-3-4-8-19(18)28(26,27)22-11-9-21(10-12-22)14-15-13-20-17-6-2-1-5-16(15)17/h1-8,13,20H,9-12,14H2 |
InChI Key |
QXVQONXEZSKWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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